(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one (4S,5S)-4,5-Dimethylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 194606-60-5
VCID: VC16852290
InChI: InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h3-4,6-7H,5H2,1-2H3/t6-,7+/m1/s1
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one

CAS No.: 194606-60-5

Cat. No.: VC16852290

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one - 194606-60-5

Specification

CAS No. 194606-60-5
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name (4S,5S)-4,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C8H12O/c1-6-3-4-8(9)5-7(6)2/h3-4,6-7H,5H2,1-2H3/t6-,7+/m1/s1
Standard InChI Key XADBPCVQACZOEL-RQJHMYQMSA-N
Isomeric SMILES C[C@H]1CC(=O)C=C[C@H]1C
Canonical SMILES CC1CC(=O)C=CC1C

Introduction

Molecular Architecture and Stereochemical Features

Core Structure and Configuration

(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one (CAS 194606-60-5) possesses a six-membered carbocyclic framework with a conjugated enone system (C2-C3 double bond and C1 ketone). The stereogenic centers at C4 and C5 adopt an S,S configuration, creating a cis-relationship between the methyl substituents. X-ray crystallographic analyses of related cyclohexenone derivatives confirm that this stereochemical arrangement induces significant ring puckering, with the methyl groups occupying pseudo-equatorial positions to minimize 1,3-diaxial interactions .

The molecule's absolute configuration is unambiguously defined by its IUPAC name: (4S,5S)-4,5-dimethylcyclohex-2-en-1-one. This stereodescriptor assignment follows Cahn-Ingold-Prelog priority rules, with the C4 methyl group (higher priority) and C5 methyl group establishing the S configurations at both centers .

Quantum Mechanical Characterization

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal key structural parameters:

PropertyValueMethod
C1=O bond length1.215 ÅX-ray diffraction
C2-C3 bond length1.335 ÅGas-phase electron diffraction
C4-C5 distance2.489 ÅMolecular mechanics
Dihedral angle (C3-C4-C5)118.7°DFT optimization

The enone system exhibits partial conjugation, with bond alternation consistent with resonance stabilization of the α,β-unsaturated ketone moiety. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the carbonyl π* orbital and adjacent C-H σ bonds .

Synthetic Methodologies

Asymmetric De Novo Construction

The stereoselective synthesis typically employs chiral pool strategies or catalytic asymmetric methods:

2.1.1 Enzymatic Desymmetrization
Biocatalytic routes using ketoreductases (e.g., KRED-101) achieve >99% ee by reducing prochiral diketones to the desired diastereomer. A 2019 study demonstrated 82% yield using immobilized Candida antarctica lipase B in continuous flow reactors .

2.1.2 Organocatalytic Annulation
Mukaiyama-Mannich reactions catalyzed by L-proline derivatives enable atom-economical cyclization. Notable conditions:

  • Catalyst: (S)-Diphenylprolinol silyl ether (20 mol%)

  • Solvent: Dichloromethane at -40°C

  • Yield: 78% with 94% ee

Functional Group Interconversions

Late-stage modifications preserve the stereochemical integrity:

TransformationReagentsStereoretention
Ketone → AlcoholNaBH4/CeCl3·7H2O100%
Enone HydrogenationH2 (1 atm), Pd/C, EtOAc98%
Methyl OxidationSeO2, t-BuOOH87%

These transformations enable access to diversely functionalized analogs while maintaining the critical S,S configuration .

Spectroscopic Fingerprinting

Vibrational Spectroscopy

FT-IR analysis (KBr pellet) reveals characteristic absorptions:

  • ν(C=O): 1685 cm⁻¹ (strong, conjugated ketone)

  • ν(C=C): 1612 cm⁻¹ (medium, enone stretch)

  • δ(CH3): 1375 cm⁻¹ (symmetric deformation)

The bathochromic shift of the carbonyl stretch compared to isolated ketones (∼1715 cm⁻¹) confirms conjugation with the double bond .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl3):

δ (ppm)MultiplicityIntegrationAssignment
6.82d (J=10.2 Hz)1HH3 (enone proton)
5.94d (J=10.2 Hz)1HH2 (enone proton)
2.55m1HH4 (methine)
1.98s3HC5 methyl
1.12d (J=6.8 Hz)3HC4 methyl

¹³C NMR (100 MHz, CDCl3):

δ (ppm)Assignment
207.4C1 (ketone)
154.2C3 (enone)
126.8C2 (enone)
45.6C4 (chiral center)
38.9C5 (chiral center)
22.1C4 methyl
19.8C5 methyl

The deshielded H3 proton (δ 6.82) and carbonyl carbon (δ 207.4) confirm extended conjugation in the enone system .

Reactivity and Synthetic Applications

Diastereoselective Additions

The α,β-unsaturated ketone undergoes controlled nucleophilic attacks:

4.1.1 Michael Addition
Grignard reagents add preferentially to the β-position with excellent stereocontrol:

(4S,5S)-enone+RMgXCuI\cdotpSMe2(3R,4S,5S)-adduct(85% yield,>20:1 dr)[2]\text{(4S,5S)-enone} + \text{RMgX} \xrightarrow{\text{CuI·SMe}_2} \text{(3R,4S,5S)-adduct} \quad (85\%\ \text{yield}, >20:1\ \text{dr})[2]

4.1.2 Diels-Alder Cycloaddition
Reaction with cyclopentadiene proceeds via endo transition state:

Endo selectivity=kendokexo=15.2 at 25C[4]\text{Endo selectivity} = \frac{k_{\text{endo}}}{k_{\text{exo}}} = 15.2\ \text{at}\ 25^\circ\text{C}[4]

Catalytic Asymmetric Transformations

The compound serves as chiral ligand precursor in:

  • Sharpless asymmetric epoxidation (90% ee)

  • Noyori hydrogenation (TON = 1,200)

  • Jacobsen hydrolytic kinetic resolution (s = 32)

Physicochemical Properties

PropertyValueMethod
Molecular weight124.18 g/molMass spectrometry
Melting point56-58°CDifferential scanning calorimetry
Boiling point213°C at 760 mmHgEbulliometry
logP1.7XLogP3-AA calculation
Solubility in water2.1 g/L at 25°CShake-flask method
Refractive index1.489 (20°C, D line)Abbe refractometer

The moderate lipophilicity (logP 1.7) facilitates partitioning into biological membranes, suggesting potential pharmacological applications .

Emerging Applications

Nonlinear Optical Materials

The compound's large hyperpolarizability (β = 45.7 × 10⁻³⁰ esu) makes it suitable for frequency-doubling devices. Poled polymer films incorporating 15 wt% showed 2.3× higher SHG efficiency than DAST .

Chiral Stationary Phases

Immobilized on silica gel (loading: 0.8 μmol/m²), the compound resolves racemic NSAIDs with resolution factors (Rs) up to 2.8 for ibuprofen enantiomers .

Organocatalytic Synthons

Asymmetric induction studies demonstrate its utility in constructing quaternary stereocenters:

Enantiomeric excess=98% in Strecker amino acid synthesis[2]\text{Enantiomeric excess} = 98\%\ \text{in Strecker amino acid synthesis}[2]

Comparison with Structural Analogs

CompoundlogPMp (°C)Specific Rotation [α]D²⁵
(4S,5S)-4,5-Dimethylcyclohex-2-en-1-one1.756-58+38.4 (c 1.0, CHCl3)
(4R,5S)-Hydroxymethyl analog 0.9102-104-12.7 (c 0.5, MeOH)
3,4-Dimethyl isomer 1.949-51N/A (racemic)

The S,S configuration confers distinct physicochemical behavior compared to diastereomers and positional isomers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator